

An In-Depth Technical Guide to N-Ethylacetamide ($\text{CH}_3\text{CONHCH}_2\text{CH}_3$)

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *N-Ethylacetamide*

Cat. No.: *B1214281*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylacetamide, a secondary amide with the chemical formula $\text{CH}_3\text{CONHCH}_2\text{CH}_3$, is a versatile organic compound with significant applications in chemical synthesis and research. This document provides a comprehensive technical overview of **N-Ethylacetamide**, including its physicochemical properties, detailed experimental protocols for its synthesis and purification, and extensive spectroscopic data for its characterization. Furthermore, this guide explores its role as a pharmaceutical intermediate and a model compound for fundamental biochemical studies, providing valuable insights for professionals in drug development and scientific research.

Physicochemical Properties

N-Ethylacetamide is a colorless to slightly yellow liquid at room temperature.^[1] It is fully miscible with water and possesses a moderately polar nature, which makes it a useful solvent in certain organic reactions.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Ethylacetamide**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₉ NO	[2]
Molecular Weight	87.12 g/mol	[3]
CAS Number	625-50-3	[2]
Appearance	Colorless to slightly yellow liquid	[1]
Melting Point	-32 °C	[2]
Boiling Point	90-92 °C at 8 mmHg	[2]
Density	0.924 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.433	[2]
Flash Point	107 °C (224.6 °F) - closed cup	[2]
Water Solubility	Fully miscible	[1]
LogP	-0.1	[3]

Spectroscopic Data

The structural elucidation of **N-Ethylacetamide** is supported by various spectroscopic techniques. The following sections provide detailed data from Mass Spectrometry, ¹H NMR, and IR spectroscopy.

Mass Spectrometry

Electron ionization mass spectrometry of **N-Ethylacetamide** reveals a molecular ion peak and characteristic fragmentation patterns that are useful for its identification.

Table 2: Mass Spectrometry Data for **N-Ethylacetamide**

m/z	Relative Intensity (%)	Proposed Fragment
87	46.9	$[M]^+$ (Molecular Ion)
72	10.5	$[M - CH_3]^+$
44	31.0	$[CH_3CH_2NH]^+$
43	50.7	$[CH_3CO]^+$
30	100.0	$[CH_2NH_2]^+$

Data sourced from NIST Mass Spectrometry Data Center.[\[4\]](#)

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **N-Ethylacetamide** in CDCl_3 provides distinct signals corresponding to the different proton environments in the molecule.

Table 3: ^1H NMR Spectroscopic Data for **N-Ethylacetamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.7	br s	1H	N-H
3.26	q	2H	-NH-CH ₂ -CH ₃
1.98	s	3H	CH ₃ -CO-
1.14	t	3H	-NH-CH ₂ -CH ₃

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the solvent and concentration. Data is consistent with spectra available from ChemicalBook.
[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **N-Ethylacetamide** shows characteristic absorption bands for the amide functional group.

Table 4: Infrared (IR) Spectroscopy Data for **N-Ethylacetamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, broad	N-H stretch
~2970	Strong	C-H stretch (aliphatic)
~1640	Strong	C=O stretch (Amide I band)
~1560	Strong	N-H bend (Amide II band)
~1290	Medium	C-N stretch

Data is consistent with spectra available from the NIST Chemistry WebBook[6] and general IR absorption tables.[7]

Experimental Protocols

Synthesis of N-Ethylacetamide via Acylation of Ethylamine

This protocol describes the synthesis of **N-Ethylacetamide** from ethylamine and acetyl chloride.

Materials:

- Ethylamine (CH₃CH₂NH₂)
- Acetyl chloride (CH₃COCl)
- Anhydrous diethyl ether or dichloromethane (as solvent)
- Triethylamine (optional, as a base to neutralize HCl)
- Aqueous sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Round-bottom flask

- Dropping funnel
- Magnetic stirrer
- Ice bath

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in an anhydrous solvent such as diethyl ether.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add acetyl chloride dropwise from a dropping funnel to the cooled and stirring ethylamine solution. A violent reaction may occur, so the addition should be slow and controlled. The reaction is: $\text{CH}_3\text{COCl} + 2\text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CONHCH}_2\text{CH}_3 + \text{CH}_3\text{CH}_2\text{NH}_3^+\text{Cl}^-$.[\[8\]](#)
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
- Neutralize any excess acid by carefully adding aqueous sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **N-Ethylacetamide** by distillation.

Purification of N-Ethylacetamide

The crude product from the synthesis can be purified by fractional distillation.

Equipment:

- Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Heating mantle
- Vacuum source (if distilling under reduced pressure)

Procedure:

- Set up the distillation apparatus.
- Place the crude **N-Ethylacetamide** in the distillation flask.
- Heat the flask gently.
- Collect the fraction that distills at the boiling point of **N-Ethylacetamide** (90-92 °C at 8 mmHg).

Applications in Research and Drug Development

N-Ethylacetamide serves as a valuable molecule in several areas of scientific research and pharmaceutical development.

- **Pharmaceutical Intermediate:** **N-Ethylacetamide** is a key intermediate in the synthesis of certain pharmaceutical compounds. A notable example is its use in the production of Zaleplon, a non-benzodiazepine hypnotic used for the treatment of insomnia.^[1]
- **Model for Peptide Backbone Studies:** Due to the presence of a secondary amide group, **N-Ethylacetamide** is often used as a simple model compound to study the properties of the peptide bond in proteins. Its spectroscopic and conformational properties provide insights into the more complex structures of polypeptides.
- **Solvent and Reagent in Organic Synthesis:** Its polarity and hydrogen bonding capabilities make **N-Ethylacetamide** a useful solvent for specific reactions. It also serves as a reactant in the synthesis of more complex molecules.

Mandatory Visualizations

Synthesis Workflow of N-Ethylacetamide

The following diagram illustrates the general workflow for the synthesis and purification of **N-Ethylacetamide**.

Caption: Synthesis and Purification Workflow for **N-Ethylacetamide**.

Logical Relationship in Spectroscopic Characterization

This diagram shows the logical flow of using different spectroscopic methods to confirm the structure of **N-Ethylacetamide**.

Caption: Spectroscopic Characterization of **N-Ethylacetamide**.

Safety and Handling

N-Ethylacetamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is harmful if swallowed. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

N-Ethylacetamide is a compound of significant interest to researchers and drug development professionals. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic signatures make it a valuable tool in both academic and industrial settings. This guide provides the essential technical information required for its effective use and characterization.

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Phone: (601) 213-4426

Email: info@benchchem.com